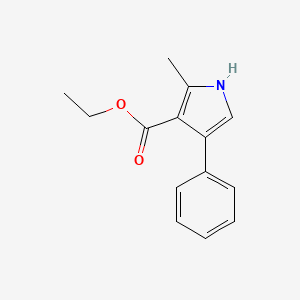

Ethyl 2-methyl-4-phenyl-1h-pyrrole-3-carboxylate

Description

Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate (CAS: 3274-63-3, C₁₄H₁₅NO₂) is a pyrrole-based heterocyclic compound featuring a methyl group at position 2, a phenyl group at position 4, and an ethyl ester at position 3 . With a molecular weight of 229.279 g/mol, it is structurally characterized by a planar pyrrole ring substituted with aromatic and aliphatic groups. This compound is of interest in medicinal chemistry and materials science due to the tunable electronic and steric properties imparted by its substituents .

Properties

IUPAC Name |

ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-17-14(16)13-10(2)15-9-12(13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWKYSAIWTTWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282282 | |

| Record name | MLS002639046 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3274-63-3 | |

| Record name | MLS002639046 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002639046 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methyl-3-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the quality of the compound. The use of automated reactors and precise control of reaction parameters are crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can modify the ester group or the aromatic ring, leading to different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group, introducing new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with neurotransmitter systems, making it particularly valuable in the development of drugs targeting central nervous system disorders, such as depression and anxiety.

Case Study: CNS Drug Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their efficacy as serotonin reuptake inhibitors (SRIs). The results indicated that certain derivatives exhibited promising activity comparable to established SRIs, suggesting potential for further development into therapeutic agents .

Organic Synthesis

This compound is widely utilized in organic synthesis for constructing complex molecules. Its ability to undergo various reactions, such as electrophilic substitutions and cycloadditions, makes it a versatile building block in synthetic chemistry.

Data Table: Reaction Types

| Reaction Type | Description | Example Application |

|---|---|---|

| Electrophilic Substitution | Substituting hydrogen with electrophiles | Synthesis of new pharmaceutical compounds |

| Cycloaddition | Formation of cyclic compounds | Development of novel agrochemicals |

| Condensation | Formation of larger molecules | Creation of polymeric materials |

Material Science

In material science, this compound is explored for its incorporation into polymers and other materials. This enhances properties such as thermal stability and mechanical strength.

Case Study: Polymer Enhancement

Research conducted by a team at a leading materials science institute demonstrated that incorporating this compound into polycarbonate matrices significantly improved thermal resistance and tensile strength. The study concluded that such modifications could lead to the development of high-performance materials suitable for aerospace applications.

Agricultural Chemistry

The compound is also being investigated for its potential use in agrochemicals, particularly as a precursor for developing new pesticides. Its ability to interact with biological systems makes it a candidate for creating environmentally friendly agricultural products.

Data Table: Agrochemical Applications

| Application | Description | Potential Benefits |

|---|---|---|

| Pesticide Development | Creation of new pesticide formulations | Increased efficacy and reduced toxicity |

| Herbicide Research | Exploration for selective herbicides | Minimizing environmental impact |

Biochemical Research

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. This research can lead to breakthroughs in understanding disease mechanisms.

Case Study: Enzyme Interaction Study

A recent publication highlighted the use of this compound in studying its inhibitory effects on specific enzymes involved in cancer metabolism. The findings indicated that certain derivatives could effectively reduce enzyme activity, suggesting potential therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Electronic Effects

Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215)

- Key Differences : Substitution at position 4 with a halogenated benzoyl group (3-fluoro-2-iodophenyl) instead of a simple phenyl.

- Molecular Weight : 402.2 g/mol (vs. 229.3 g/mol for the target compound), indicating higher lipophilicity .

Ethyl 2-methyl-4-nitro-5-phenyl-1H-pyrrole-3-carboxylate

- Key Differences: Introduction of a nitro group (-NO₂) at position 4 and an additional phenyl group at position 3.

- Impact : The nitro group strongly withdraws electrons, increasing susceptibility to nucleophilic attack. This contrasts with the methyl and phenyl groups in the target compound, which are less reactive but more sterically hindered .

- Molecular Weight : 274.3 g/mol, with altered solubility due to the polar nitro group .

Ethyl 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-methyl-4-phenyl-1-tosyl-1H-pyrrole-3-carboxylate (4ac)

- Key Differences : Bulky tert-butyl and tosyl (p-toluenesulfonyl) groups at positions 1 and 4.

- The tosyl group introduces sulfonic acid functionality, enhancing solubility in polar solvents .

- Synthetic Yield : 42%, lower than typical yields for simpler pyrrole esters (e.g., 81% for dihydrofuro[3,2-c]pyridine derivatives) .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight (g/mol) | Log S (Solubility) | Hydrogen Bond Donors | TPSA (Ų) | Notable Substituents |

|---|---|---|---|---|---|

| Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | 229.3 | -3.1 | 1 | 46.2 | Phenyl, methyl, ethyl ester |

| Ethyl 2-methyl-1H-pyrrole-3-carboxylate (Simpler analogue) | 153.2 | -1.8 | 1 | 46.2 | Methyl, ethyl ester |

| Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrrole-3-carboxylate | 443.9 | -4.5 | 0 | 74.6 | Chlorosulfonyl, diphenyl |

| Ethyl 2-methyl-4-nitro-5-phenyl-1H-pyrrole-3-carboxylate | 274.3 | -2.9 | 1 | 83.1 | Nitro, phenyl |

Key Observations :

- Introduction of polar groups (e.g., nitro, chlorosulfonyl) increases TPSA and reduces GI absorption, as seen in the nitro derivative (TPSA = 83.1 Ų) .

Biological Activity

Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with ethyl and phenyl groups, which are known to influence its biological activity. The presence of these substituents can enhance the compound's ability to interact with various biological targets.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to involve interactions with specific enzymes and receptors. Pyrrole derivatives are known to exhibit high affinity for multiple molecular targets, leading to diverse biological effects such as:

- Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

- Anticancer Properties : Research indicates potential efficacy in inhibiting tumor growth through modulation of apoptotic pathways.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of this compound. In vitro tests have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

Research has also focused on the compound's potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which play a critical role in regulating cell death.

Case Study: In Vivo Efficacy

In a study involving a murine model, this compound was administered to assess its impact on tumor growth. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrole derivatives to highlight its unique properties. For instance:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Ethyl 4,5-diphenyl-1H-pyrrole-3-carboxylate | Low | Moderate |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | High | Low |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : Multi-component reactions under mild conditions (e.g., using ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives and aryl halides) are commonly employed. For example, coupling reactions with substituted benzoyl chlorides in dichloromethane using triethylamine as a base yield derivatives with ~40–60% efficiency . Optimization involves adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and purification via flash chromatography (hexane/ethyl acetate gradients). Yield improvements may require catalytic additives like DMAP or microwave-assisted synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign signals based on substituent effects. For example, the methyl group at C2 appears as a singlet near δ 2.2–2.5 ppm, while the ethyl ester’s quartet (δ ~4.1–4.3 ppm) and triplet (δ ~1.1 ppm) confirm the carboxylate moiety .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C15H15NO2: 242.1176; observed deviations < 2 ppm indicate purity ).

- XRD : Pair with NMR to resolve ambiguities in regiochemistry or tautomerism .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity patterns of this pyrrole derivative?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the phenyl group at C4 lowers LUMO energy, enhancing electrophilic substitution at C5. Global reactivity indices (electronegativity, hardness) derived from DFT correlate with experimental substituent effects in cross-coupling reactions .

Q. What crystallographic strategies resolve structural ambiguities, such as disorder or twinning, in this compound?

- Methodological Answer :

- SHELXL Refinement : Use restraints for disordered phenyl groups (e.g., isotropic displacement parameters) and apply TWIN/BASF commands for twinned crystals .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) to validate packing motifs. For example, 12% contribution from H···H contacts indicates van der Waals-dominated crystal stabilization .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Dynamic vs. Static Disorder : NMR may average signals from dynamic conformers, while XRD captures static disorder. Compare temperature-dependent NMR (e.g., VT-NMR) with low-temperature crystallography to distinguish .

- Tautomerism : If XRD shows enol-keto tautomers but NMR suggests a single form, use DFT to calculate tautomer energy differences (>3 kcal/mol favors one form) .

Q. What experimental and computational approaches analyze hydrogen-bonding networks in pyrrole-based crystals?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., R22(8) motifs) using software like Mercury. For example, N–H···O bonds between pyrrole NH and ester carbonyls form chains influencing solubility .

- DFT-D3 : Include dispersion corrections to accurately model weak interactions (e.g., C–H···O) in crystal lattice energy calculations .

Q. How do substituents at C4 and C5 influence regioselectivity in further functionalization?

- Methodological Answer :

- Electrophilic Substitution : Steric hindrance from the C4 phenyl group directs electrophiles to C5. Computational Fukui indices (e.g., f+ for electrophilic attack) predict reactivity trends .

- Cross-Coupling : Pd-catalyzed Suzuki reactions at C5 require pre-halogenation (e.g., bromination yields 5-bromo derivatives with >70% efficiency) .

Q. What challenges arise in refining crystal structures using SHELX software, and how are they mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.